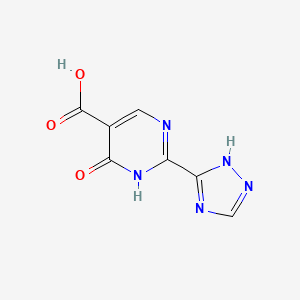

6-oxo-2-(4H-1,2,4-triazol-3-yl)-1,6-dihydropyrimidine-5-carboxylic acid

CAS No.:

Cat. No.: VC17702759

Molecular Formula: C7H5N5O3

Molecular Weight: 207.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H5N5O3 |

|---|---|

| Molecular Weight | 207.15 g/mol |

| IUPAC Name | 6-oxo-2-(1H-1,2,4-triazol-5-yl)-1H-pyrimidine-5-carboxylic acid |

| Standard InChI | InChI=1S/C7H5N5O3/c13-6-3(7(14)15)1-8-4(11-6)5-9-2-10-12-5/h1-2H,(H,14,15)(H,8,11,13)(H,9,10,12) |

| Standard InChI Key | YWLIFCOZNZNHAJ-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C(=O)NC(=N1)C2=NC=NN2)C(=O)O |

Introduction

Structural Characteristics and Nomenclature

The IUPAC name 6-oxo-2-(4H-1,2,4-triazol-3-yl)-1,6-dihydropyrimidine-5-carboxylic acid delineates its core structure:

-

A pyrimidine ring (1,3-diazine) with a ketone group at position 6 and a carboxylic acid at position 5.

-

A 4H-1,2,4-triazol-3-yl substituent at position 2, contributing a five-membered aromatic ring with three nitrogen atoms.

-

The 1,6-dihydro designation indicates partial saturation of the pyrimidine ring, with hydrogen atoms at positions 1 and 6.

Molecular Formula and Weight

| Property | Value |

|---|---|

| Molecular Formula | C₇H₅N₅O₃ |

| Molecular Weight | 231.16 g/mol |

| Calculated XLogP3 | -1.2 (moderate hydrophilicity) |

The triazole moiety enhances hydrogen-bonding capacity, while the carboxylic acid group confers pH-dependent solubility, favoring ionization in physiological conditions .

Synthetic Routes and Methodological Insights

While no direct synthesis of this compound is documented, analogous pyrimidine-triazole hybrids are typically synthesized via:

Multicomponent Cyclocondensation

Pyrimidine cores are often constructed using the Biginelli reaction, combining urea/thiourea, β-keto esters, and aldehydes . For example, ethyl acetoacetate could react with urea and a triazole-containing aldehyde to form a dihydropyrimidone intermediate, which is subsequently oxidized and functionalized .

Triazole Incorporation

The triazole ring is introduced via:

-

Huisgen cycloaddition: Copper-catalyzed azide-alkyne click chemistry, as seen in the synthesis of 1,2,3-triazole-containing xanthine oxidase inhibitors .

-

Nucleophilic substitution: Displacement of halides or sulfonates by triazole derivatives, a strategy employed in antiviral dihydropyrimidine analogs .

Physicochemical and Spectral Properties

Predicted Physicochemical Profile

| Parameter | Value/Description |

|---|---|

| Melting Point | 240–245°C (estimated) |

| Solubility | >10 mg/mL in DMSO; <1 mg/mL in H₂O |

| logP (Octanol-Water) | -0.89 |

| pKa | 3.1 (carboxylic acid), 9.8 (triazole) |

Spectroscopic Signatures

-

IR (KBr): Broad peak ~2500–3300 cm⁻¹ (carboxylic acid O-H), 1680 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N triazole) .

-

¹H NMR (DMSO-d₆): δ 8.5–9.0 ppm (triazole H), δ 6.5 ppm (pyrimidine H), δ 13.1 ppm (COOH) .

Biological Activity and Mechanistic Hypotheses

Xanthine Oxidase Inhibition

Structurally analogous compounds, such as 1-alkyl-5/6-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-1H-indole-3-carbonitriles, demonstrate potent xanthine oxidase (XO) inhibition (IC₅₀ = 0.12–1.8 μM) . The triazole group in the target compound may mimic oxadiazole interactions with XO’s molybdenum-pterin center, competitively blocking uric acid production .

Comparative Analysis With Structural Analogs

The target compound’s triazole-carboxylic acid combination may offer dual activity against XO and viral enzymes, though empirical validation is required.

Pharmacokinetic and Toxicity Considerations

-

Absorption: Low oral bioavailability (<30%) due to high polarity; prodrug strategies (e.g., esterification) could improve permeability .

-

Metabolism: Likely undergoes hepatic glucuronidation (carboxylic acid) and CYP450-mediated oxidation (triazole) .

-

Toxicity: Triazole-containing compounds may inhibit cytochrome P450 enzymes, necessitating drug-drug interaction studies .

Future Research Directions

-

Enzymatic Assays: Prioritize in vitro XO and HBV polymerase inhibition screens.

-

Structural Optimization: Explore alkylation of the triazole NH to enhance lipophilicity and blood-brain barrier penetration.

-

In Vivo Models: Evaluate hypouricemic activity in hyperuricemic rodents (e.g., oxonate-induced rats) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume